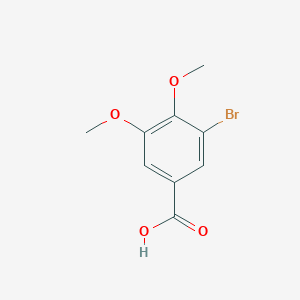
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with the molecular formula C10H9NO3 . It appears as an off-white powder .
Molecular Structure Analysis
The molecular weight of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is 191.19 . The compound’s structure includes a benzoxazine ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one is a solid at 20 degrees Celsius . Its melting point ranges from 192 to 198 degrees Celsius .Applications De Recherche Scientifique
Antifungal Activity
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives have demonstrated notable antifungal activities. A study by Śmist, Kwiecień, & Krawczyk (2016) synthesized a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, including the N-acetyl derivative, and tested them against various phytopathogenic fungi. They found that these compounds showed moderate to good antifungal activity at high concentrations, with the N-acetyl derivative completely inhibiting the mycelial growth of several agricultural fungi at 200 mg/L in vitro (Śmist, Kwiecień, & Krawczyk, 2016).
Ecological Role and Bioactivity
Macias, Marín, Oliveros-Bastidas, & Molinillo (2009) explored the ecological role and wide range of bioactivities of (2H)-1,4-benzoxazin-3(4H)-ones, including their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research highlighted the potential application of these compounds in natural herbicide models, and their importance in chemical defense mechanisms in plants (Macias et al., 2009).
Allelochemicals in Gramineae
Further research by Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo (2006) focused on the isolation and synthesis of benzoxazinones as allelochemicals in the Gramineae family. These compounds, including derivatives of 2H-1,4-benzoxazin-3(4H)-one, exhibit a range of biological properties such as phytotoxicity and antimicrobial activity, with potential agronomic utility (Macias et al., 2006).
Chemical Synthesis and Reactions
Research has also delved into the synthesis and chemical reactions of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives. Coutts & Pound (1971) investigated the acetylation and acetoxylation of these compounds, providing insights into their chemical properties and potential applications in various fields (Coutts & Pound, 1971).
Biomimetic Synthesis
Escobar, Kluge, & Sicker (1997) conducted a biomimetic synthesis of 4-Acetylbenzoxazolin-2(3H)-one, a compound related to 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one, isolated from Zea mays. This study contributes to understanding the natural production and potential applications of these compounds in agriculture and pharmaceuticals (Escobar, Kluge, & Sicker, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
6-acetyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFWHFUERNXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394574 | |
| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
26518-71-8 | |
| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)








![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

